2-(benzylsulfanyl)-4-bromobenzoic acid
Description
2-(Benzylsulfanyl)-4-bromobenzoic acid is a brominated benzoic acid derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 2-position and a bromine atom at the 4-position of the aromatic ring.
Properties
CAS No. |
1550131-29-7 |
|---|---|
Molecular Formula |
C14H11BrO2S |
Molecular Weight |
323.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(benzylsulfanyl)-4-bromobenzoic acid can be synthesized through several steps starting from readily available chemicals. One common method involves the bromination of 2-(benzylsulfanyl)benzoic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
On an industrial scale, the compound can be produced via a multi-step process involving initial benzylation followed by selective bromination and subsequent purification. Conditions such as temperature, solvent choice, and reaction time are meticulously optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-bromobenzoic acid undergoes various chemical reactions including:
Substitution Reactions: : The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under suitable conditions.
Oxidation: : The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: : Bromine or NBS, often in solvents like dichloromethane.
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: : Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution Products: : Varied depending on the nucleophile used.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohol derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-4-bromobenzoic acid has broad applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in organic synthesis and catalysis.
Biology and Medicine: : Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It can act as a lead compound for drug development.
Industry: : Utilized in the preparation of functional materials and polymers, including photoresists and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-bromobenzoic acid varies based on its application:
In Medicinal Chemistry: : It may interact with biological targets by mimicking or inhibiting natural substrates. For example, it could bind to enzymes or receptors, disrupting their normal function.
In Material Science: : The bromine and benzylsulfanyl groups can participate in various reactions to form cross-linked networks or enhance polymer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromobenzoic Acid (Parent Compound)
Structural Relationship : The parent compound lacks the 2-benzylsulfanyl substituent.
Properties and Applications :
- Physical Data: Limited decomposition temperature and solubility data are reported in safety sheets, but derivatives often exhibit higher solubility in organic solvents (e.g., THF, CH₂Cl₂) compared to the parent acid .
- Reactivity : The bromine atom facilitates electrophilic substitution reactions, while the carboxylic acid group enables esterification or amidation. 4-Bromobenzoic acid is widely used in metabolic studies and as a precursor for liquid crystals and pharmaceuticals .
- Key Difference : The absence of the benzylsulfanyl group reduces steric hindrance, making the parent compound more reactive in coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Selected Properties of 4-Bromobenzoic Acid and Derivatives
*Predicted based on analogous sulfanyl-containing compounds.
2-Amino-4-bromobenzoic Acid
Structural Relationship: Replaces the benzylsulfanyl group with an amino (-NH₂) group. Key Differences:
- Acidity: The amino group is less electron-withdrawing than the benzylsulfanyl group, resulting in a weaker carboxylic acid (pKa ~4.5–5.0 vs. ~2.5–3.0 for sulfanyl derivatives) .
- Reactivity: The amino group directs electrophilic substitution to the para position, whereas the benzylsulfanyl group may deactivate the ring or participate in thiol-based redox reactions .
- Applications: 2-Amino-4-bromobenzoic acid is a precursor for quinoline derivatives (e.g., 7-bromoquinolin-3-amine), whereas sulfanyl derivatives may exhibit distinct biological activities due to sulfur’s role in enzyme inhibition .
Sulfonamide Derivatives (e.g., 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid)
Structural Relationship : Replaces the benzylsulfanyl group with a sulfonamide (-SO₂NH-) moiety.
Key Differences :
- Hydrogen Bonding : Sulfonamide derivatives form N–H⋯O and O–H⋯O interactions, stabilizing crystal structures, while sulfanyl groups may participate in weaker van der Waals interactions .
- Biological Activity: Sulfonamides are known for antimicrobial and carbonic anhydrase inhibition properties, whereas benzylsulfanyl derivatives might target thiol-dependent pathways .
Ester Derivatives (e.g., 4-Bromobenzoic Acid Methyl Ester)
Structural Relationship : Replaces the carboxylic acid with a methyl ester (-COOCH₃).
Key Differences :
- Reactivity : Esters are less acidic (pKa ~8–10) and more volatile, making them suitable for GC-MS analysis or as protecting groups in multi-step syntheses .
- Applications : Used in bromine-specific metabolite detection, whereas the carboxylic acid form is preferred for salt formation in drug delivery .
Research Findings and Trends
- Synthetic Utility : The benzylsulfanyl group in this compound may act as a directing group in metal-catalyzed cross-coupling reactions, similar to sulfur-containing ligands in palladium complexes .
- Thermal Stability : Brominated benzoic acids generally exhibit high decomposition temperatures (>200°C), but sulfanyl substituents may lower stability due to possible S–C bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
